molecular formula C22H22B2O4 B8057811 (7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl)boronic acid

(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl)boronic acid

Cat. No.: B8057811
M. Wt: 372.0 g/mol
InChI Key: IOENXPDQFVKUFL-UHFFFAOYSA-N
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Description

(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl)boronic acid: is an organoboron compound that features a pyrene core substituted with boronic acid and dioxaborolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl)boronic acid typically involves the borylation of pyrene derivatives. One common method includes the reaction of pyrene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl)boronic acid primarily undergoes:

    Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation Reactions: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

    Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols and Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

    Material Science: Employed in the development of organic electronic materials due to its conjugated structure.

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

Industry

    Polymer Chemistry: Used in the synthesis of polymers with specific electronic properties.

    Catalysis: Acts as a ligand in various catalytic processes.

Mechanism of Action

The primary mechanism of action for (7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl)boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
  • Pyrene-2,7-diboronic acid, pinacol ester

Uniqueness

(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl)boronic acid is unique due to its specific substitution pattern on the pyrene core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific electronic characteristics.

Properties

IUPAC Name

[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22B2O4/c1-21(2)22(3,4)28-24(27-21)18-11-15-7-5-13-9-17(23(25)26)10-14-6-8-16(12-18)20(15)19(13)14/h5-12,25-26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOENXPDQFVKUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C=CC5=CC(=CC(=C54)C=C3)B(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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